1-(1H-benzimidazol-2-yl)propan-1-amine
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Overview
Description
1-(1H-benzimidazol-2-yl)propan-1-amine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound, in particular, features a benzimidazole ring attached to a propan-1-amine group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through the formation of c-n bonds . The compound coordinates through both of the C=N nitrogen atoms .
Pharmacokinetics
It’s known that benzimidazole derivatives are highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Action Environment
The solubility of benzimidazole derivatives in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives have shown good antimicrobial potential
Cellular Effects
Some studies suggest that benzimidazole derivatives can modulate the polymerization of tubulin , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that benzimidazole derivatives might interact with biomolecules and potentially inhibit or activate enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-2-yl)propan-1-amine typically involves the condensation of o-phenylenediamine with propionic acid or its derivatives under acidic conditions The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-benzimidazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: N-oxides of benzimidazole.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
- 1-(1H-benzimidazol-1-yl)propan-2-amine
- 1-(1H-benzimidazol-2-yl)ethan-1-amine
- 1-(1H-benzimidazol-2-yl)butan-1-amine
Comparison: 1-(1H-benzimidazol-2-yl)propan-1-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-7(11)10-12-8-5-3-4-6-9(8)13-10/h3-7H,2,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEYZAPSDJKKFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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